molecular formula C14H8ClFO3 B2549056 3-Formylphenyl 2-chloro-6-fluorobenzoate CAS No. 1175857-13-2

3-Formylphenyl 2-chloro-6-fluorobenzoate

Cat. No.: B2549056
CAS No.: 1175857-13-2
M. Wt: 278.66
InChI Key: KQORINAUAGPHGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 2-chloro-6-fluorobenzoate typically involves the esterification of 3-formylphenol with 2-chloro-6-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylphenyl 2-chloro-6-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The presence of the formyl, chloro, and fluoro groups can influence its reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylphenyl 2-chloro-6-fluorobenzoate is unique due to the combination of its formyl, chloro, and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

(3-formylphenyl) 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO3/c15-11-5-2-6-12(16)13(11)14(18)19-10-4-1-3-9(7-10)8-17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQORINAUAGPHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC=C2Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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